molecular formula C6H5O3- B1265254 Triacetate lactone oxoanion

Triacetate lactone oxoanion

Cat. No. B1265254
M. Wt: 125.1 g/mol
InChI Key: NSYSSMYQPLSPOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triacetate lactone oxoanion is conjugate base of triacetate lactone arising from deprotonation of the 4-hydroxy group;  major species at pH 7.3. It is a conjugate base of a triacetate lactone.

Scientific Research Applications

  • Metabolic Engineering and Biochemical Production :

    • TAL has been identified as a valuable synthetic precursor and a byproduct of polyketide synthases. It has potential applications in metabolic engineering, as demonstrated by the development of a TAL reporter in Escherichia coli, which led to a significant increase in TAL production (Tang et al., 2013).
    • Saccharomyces cerevisiae has been engineered for high-level TAL production, indicating its potential as a biobased chemical replacement. This study highlights TAL's capability to undergo chemical conversion to sorbic acid and other valuable intermediates (Cardenas & Da Silva, 2014).
  • Chemical Synthesis and Applications :

    • The synthesis of TAL can be achieved through various chemical methods, providing a platform for the production of diverse compounds. For instance, TAL has been used in the synthesis of the carpenter bee sex pheromone, demonstrating its versatility in organic synthesis (Bacardit & Moreno-Mañas, 1980).
    • TAL's role as a bioprivileged molecule in organic synthesis has been explored, highlighting its multiple reactivity due to its structural features. It's been used in the preparation of substituted and fused pyrans, N-heterocycles, and acyclic derivatives (Obydennov et al., 2019).
  • Biological and Enzymatic Studies :

    • TAL is a product of fatty acid biosynthesis, particularly when NADPH is unavailable for reduction. Its synthesis by fatty acid synthetase from baker's yeast and other sources has been investigated, offering insights into biological synthesis pathways (Yalpani et al., 1969).
    • Research has also explored the use of TAL in enzymatic reactions, such as its condensation at various positions and subsequent transformations, which further elucidates its biochemical properties and potential applications (Wachter & Harris, 1970).

properties

Product Name

Triacetate lactone oxoanion

Molecular Formula

C6H5O3-

Molecular Weight

125.1 g/mol

IUPAC Name

2-methyl-6-oxopyran-4-olate

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3/p-1

InChI Key

NSYSSMYQPLSPOD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=O)O1)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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